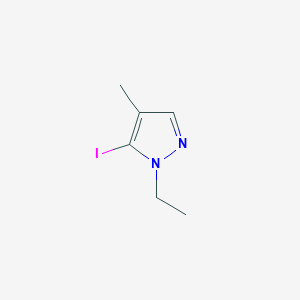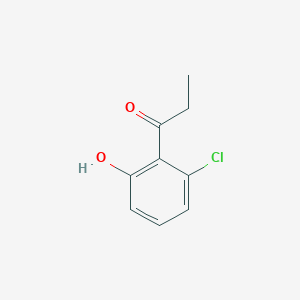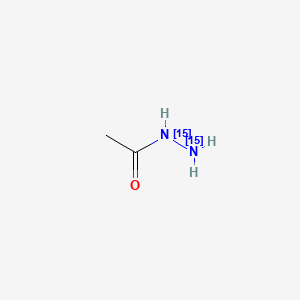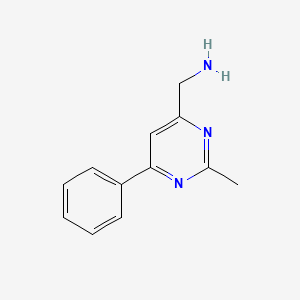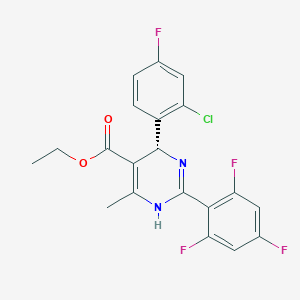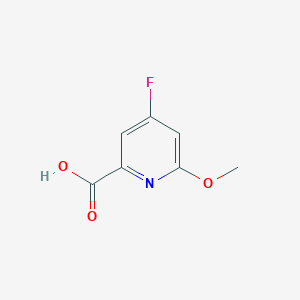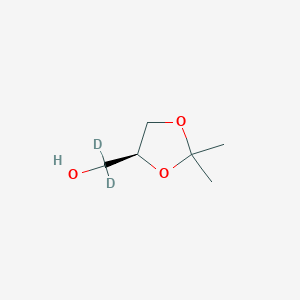
1,2,3,4,5-pentachloro-6-(2,3,4,5,6-pentachloro(1,2,3,4,5,6-13C6)cyclohexa-1,3,5-trien-1-yl)(1,2,3,4,5,6-13C6)cyclohexa-1,3,5-triene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,2,3,4,5-pentachloro-6-(2,3,4,5,6-pentachloro(1,2,3,4,5,6-13C6)cyclohexa-1,3,5-trien-1-yl)(1,2,3,4,5,6-13C6)cyclohexa-1,3,5-triene is a highly chlorinated aromatic compound. This compound is characterized by its multiple chlorine substitutions on a biphenyl structure, making it a member of the polychlorinated biphenyl (PCB) family. PCBs are known for their chemical stability and resistance to degradation, which has led to their widespread use in various industrial applications.
Métodos De Preparación
The synthesis of 1,2,3,4,5-pentachloro-6-(2,3,4,5,6-pentachloro(1,2,3,4,5,6-13C6)cyclohexa-1,3,5-trien-1-yl)(1,2,3,4,5,6-13C6)cyclohexa-1,3,5-triene typically involves the chlorination of biphenyl compounds. The process can be carried out using chlorine gas in the presence of a catalyst such as iron or aluminum chloride. The reaction conditions, including temperature and pressure, are carefully controlled to achieve the desired level of chlorination.
Industrial production methods for this compound are similar to those used for other PCBs, involving large-scale chlorination reactors and stringent safety measures to handle the toxic and corrosive nature of chlorine gas.
Análisis De Reacciones Químicas
1,2,3,4,5-pentachloro-6-(2,3,4,5,6-pentachloro(1,2,3,4,5,6-13C6)cyclohexa-1,3,5-trien-1-yl)(1,2,3,4,5,6-13C6)cyclohexa-1,3,5-triene undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromic acid, leading to the formation of chlorinated benzoic acids.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of less chlorinated biphenyls.
Substitution: Nucleophilic substitution reactions can occur, where chlorine atoms are replaced by other nucleophiles such as hydroxide ions, leading to the formation of hydroxylated biphenyls.
Aplicaciones Científicas De Investigación
1,2,3,4,5-pentachloro-6-(2,3,4,5,6-pentachloro(1,2,3,4,5,6-13C6)cyclohexa-1,3,5-trien-1-yl)(1,2,3,4,5,6-13C6)cyclohexa-1,3,5-triene has several scientific research applications:
Chemistry: It is used as a model compound to study the behavior of PCBs in various chemical reactions and environmental conditions.
Biology: Researchers use this compound to investigate the toxicological effects of PCBs on living organisms, including their bioaccumulation and biomagnification in food chains.
Medicine: Studies are conducted to understand the potential health impacts of PCBs on human health, including their role in endocrine disruption and carcinogenesis.
Industry: This compound is used in the development of materials with high chemical stability and resistance to degradation, such as insulating fluids and plasticizers.
Mecanismo De Acción
The mechanism of action of 1,2,3,4,5-pentachloro-6-(2,3,4,5,6-pentachloro(1,2,3,4,5,6-13C6)cyclohexa-1,3,5-trien-1-yl)(1,2,3,4,5,6-13C6)cyclohexa-1,3,5-triene involves its interaction with various molecular targets and pathways:
Molecular Targets: This compound can bind to and activate the aryl hydrocarbon receptor (AhR), leading to the induction of cytochrome P450 enzymes involved in the metabolism of xenobiotics.
Pathways: The activation of AhR by this compound can result in the transcriptional activation of genes involved in oxidative stress response, inflammation, and cell proliferation.
Comparación Con Compuestos Similares
1,2,3,4,5-pentachloro-6-(2,3,4,5,6-pentachloro(1,2,3,4,5,6-13C6)cyclohexa-1,3,5-trien-1-yl)(1,2,3,4,5,6-13C6)cyclohexa-1,3,5-triene can be compared with other similar compounds, such as:
1,2,3,4,5-pentachloro-6-(1,2,2-trichlorovinyl)benzene: This compound has a similar chlorination pattern but differs in the presence of a trichlorovinyl group instead of a biphenyl structure.
1,2,3,4,5-pentachloro-6-vinylsulfanyl-benzene: This compound contains a vinylsulfanyl group, which imparts different chemical properties and reactivity compared to the biphenyl structure.
Pentachloronitrobenzene: This compound has a nitro group instead of a biphenyl structure, leading to different chemical behavior and applications.
These comparisons highlight the unique structural features and chemical properties of this compound, making it a valuable compound for various scientific and industrial applications.
Propiedades
Fórmula molecular |
C12Cl10 |
|---|---|
Peso molecular |
510.6 g/mol |
Nombre IUPAC |
1,2,3,4,5-pentachloro-6-(2,3,4,5,6-pentachloro(1,2,3,4,5,6-13C6)cyclohexa-1,3,5-trien-1-yl)(1,2,3,4,5,6-13C6)cyclohexa-1,3,5-triene |
InChI |
InChI=1S/C12Cl10/c13-3-1(4(14)8(18)11(21)7(3)17)2-5(15)9(19)12(22)10(20)6(2)16/i1+1,2+1,3+1,4+1,5+1,6+1,7+1,8+1,9+1,10+1,11+1,12+1 |
Clave InChI |
ONXPZLFXDMAPRO-WCGVKTIYSA-N |
SMILES isomérico |
[13C]1(=[13C]([13C](=[13C]([13C](=[13C]1Cl)Cl)Cl)Cl)Cl)[13C]2=[13C]([13C](=[13C]([13C](=[13C]2Cl)Cl)Cl)Cl)Cl |
SMILES canónico |
C1(=C(C(=C(C(=C1Cl)Cl)Cl)Cl)Cl)C2=C(C(=C(C(=C2Cl)Cl)Cl)Cl)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3-(4-bromo-2-chlorophenyl)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)propanoic acid](/img/structure/B13446626.png)
